molecular formula C21H17ClN4O2 B6555283 2-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(3,4-dimethylphenyl)-2,3-dihydropyridazin-3-one CAS No. 1040644-42-5

2-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(3,4-dimethylphenyl)-2,3-dihydropyridazin-3-one

Cat. No.: B6555283
CAS No.: 1040644-42-5
M. Wt: 392.8 g/mol
InChI Key: YHMDMKRFLZXYPF-UHFFFAOYSA-N
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Description

This compound is a pyridazinone derivative featuring a 1,2,4-oxadiazole moiety at position 2 of the pyridazinone core. The oxadiazole ring is substituted with a 2-chlorophenyl group, while the pyridazinone’s position 6 is occupied by a 3,4-dimethylphenyl substituent. Such structural motifs are common in medicinal chemistry, where pyridazinones are explored for their bioactivity, including kinase inhibition or antimicrobial properties .

Properties

IUPAC Name

2-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-6-(3,4-dimethylphenyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4O2/c1-13-7-8-15(11-14(13)2)18-9-10-20(27)26(24-18)12-19-23-21(25-28-19)16-5-3-4-6-17(16)22/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHMDMKRFLZXYPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC3=NC(=NO3)C4=CC=CC=C4Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(3,4-dimethylphenyl)-2,3-dihydropyridazin-3-one is a member of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H19ClN4OC_{18}H_{19}ClN_4O, with a molecular weight of approximately 318.80 g/mol. The structure features a 1,2,4-oxadiazole ring, which is known for its bioactive properties.

Compounds containing the oxadiazole moiety have been reported to exhibit a variety of biological activities:

  • Anticancer Activity : Oxadiazole derivatives have shown significant anticancer properties by inducing apoptosis in various cancer cell lines. For instance, studies indicate that compounds similar to the one in focus can inhibit cell proliferation in human colon adenocarcinoma (HT-29), gastric carcinoma (GXF 251), and other cancer types with IC50 values often below 100 µM .
  • Anti-inflammatory Effects : Some oxadiazole derivatives demonstrate anti-inflammatory activity through inhibition of pro-inflammatory cytokines and enzymes such as COX-1 and COX-2. These effects are critical in treating conditions like arthritis and other inflammatory diseases .
  • Antimicrobial Properties : The compound's structural characteristics suggest potential antimicrobial activity against various pathogens. Research has indicated that similar oxadiazoles exhibit effectiveness against both Gram-positive and Gram-negative bacteria .

Anticancer Activity Studies

A recent study evaluated the cytotoxic effects of various oxadiazole derivatives on cancer cell lines. The results indicated that compounds with similar structures to our target exhibited IC50 values ranging from 20 µM to 80 µM across different cancer types. Notably, derivatives showed selective toxicity towards cancer cells while sparing normal cells .

Cell Line IC50 (µM)
Human Colon Adenocarcinoma25
Human Lung Adenocarcinoma40
Human Melanoma60
Rat Glial Cells (C6)30

Anti-inflammatory Activity

In vivo studies using carrageenan-induced paw edema models demonstrated that certain oxadiazole derivatives significantly reduced inflammation at doses as low as 50 mg/kg. This suggests a promising therapeutic application for inflammatory diseases .

Case Studies

  • Case Study on Anticancer Activity : A derivative of the compound was tested against a panel of cancer cell lines, demonstrating a mean IC50 value of approximately 92.4 µM across eleven different types. This highlights the potential for developing targeted therapies based on structural modifications of the original compound .
  • Case Study on Anti-inflammatory Effects : In a study focused on anti-inflammatory properties, compounds were administered to animal models exhibiting signs of inflammation. Results indicated a significant reduction in paw swelling compared to control groups, showcasing the therapeutic potential in treating inflammatory disorders .

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in various medicinal applications:

  • Antimicrobial Activity : Studies indicate that derivatives of oxadiazoles exhibit significant antimicrobial properties. The presence of the chlorophenyl group enhances the lipophilicity of the compound, potentially increasing its efficacy against bacterial strains .
  • Anticancer Properties : Research has suggested that compounds with oxadiazole and pyridazine moieties can inhibit tumor growth. The mechanism may involve the induction of apoptosis in cancer cells through the modulation of signaling pathways .
  • Anti-inflammatory Effects : Some studies have reported that similar compounds can reduce inflammation by inhibiting specific enzymes involved in inflammatory processes. This suggests potential therapeutic applications in treating inflammatory diseases .

Material Science

The unique structural characteristics of this compound make it suitable for applications in material science:

  • Organic Photovoltaics : Compounds containing oxadiazole groups are known for their electron-accepting properties, making them candidates for use in organic solar cells. Their ability to facilitate charge transfer can enhance the efficiency of photovoltaic devices .
  • Sensors and Electronics : The incorporation of this compound into polymer matrices can lead to materials with improved electrical conductivity and sensitivity, useful for sensor applications .

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry demonstrated that a related oxadiazole derivative exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of substituent variations on the antimicrobial potency .

Case Study 2: Anticancer Activity

In a recent investigation, a series of pyridazine derivatives were tested for their anticancer effects on various cancer cell lines. Results showed that specific substitutions led to enhanced cytotoxicity, suggesting that the target compound could be further optimized for better therapeutic outcomes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with analogs reported in the literature, focusing on structural features, molecular weight, and synthetic efficiency:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Yield (%) Purity (%) Reference
Target Compound: 2-{[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(3,4-dimethylphenyl)-2,3-dihydropyridazin-3-one Pyridazinone - 2-Chlorophenyl (oxadiazole)
- 3,4-Dimethylphenyl (pyridazinone)
~412.87* N/A N/A
4-(3-(4-Chlorophenethyl)-1,2,4-oxadiazol-5-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one (46) Benzimidazolone - 4-Chlorophenethyl (oxadiazole) 385.80 72 99.01
6-(3,4-Dimethylphenyl)-2-{2-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}pyridazin-3(2H)-one Pyridazinone - Thiophen-2-yl (oxadiazole)
- Ethyl linker (vs. methyl in target)
416.44 N/A N/A
6-(3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(3,4-difluorobenzyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one Thienopyrimidinone - 2-Chlorophenyl (oxadiazole)
- Thienopyrimidinone core (vs. pyridazinone)
~485.29* N/A N/A

*Molecular weights calculated based on inferred formulas.

Key Observations:

Core Heterocycle Variations: The pyridazinone core in the target compound contrasts with benzimidazolone (compound 46) and thienopyrimidinone (compound in ), which may influence electronic properties and binding interactions in biological systems.

Substituent Effects: The 2-chlorophenyl group on the oxadiazole ring (target compound) differs from 4-chlorophenethyl in compound 45. Substituent position (ortho vs. para) and linker type (methyl vs. phenethyl) could modulate steric and electronic effects . The 3,4-dimethylphenyl group at position 6 of the pyridazinone (target) may enhance lipophilicity compared to simpler aryl substituents.

Synthetic Efficiency :

  • Compound 46 achieved a 72% yield with high purity (99.01%) using a general procedure (likely involving nucleophilic substitution) . The target compound’s synthesis might require optimization due to steric hindrance from the methyl linker and bulky substituents.

Structural and Functional Implications

  • Chlorophenyl Positioning : The 2-chlorophenyl group (target) occupies an ortho position, which may introduce steric constraints absent in analogs with para-substituted chlorophenyl groups (e.g., compound 46) .
  • Heterocycle Core Differences: Pyridazinones are less electron-rich than thienopyrimidinones, possibly altering reactivity in downstream functionalization .

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